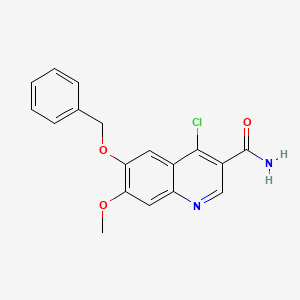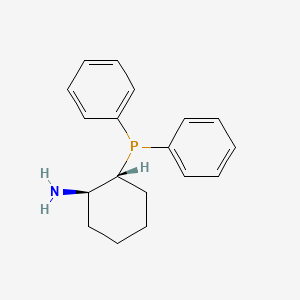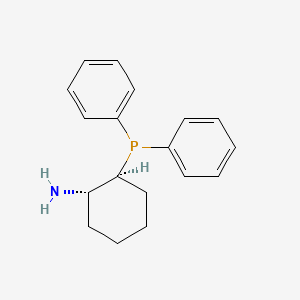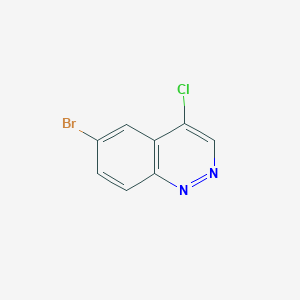
6-Bromo-4-chlorocinnoline
Übersicht
Beschreibung
6-Bromo-4-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2. It is characterized by the presence of both bromine and chlorine atoms attached to a cinnoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorocinnoline typically involves the reaction of 6-bromocinnolin-4(1H)-one with thionyl chloride in the presence of N,N-dimethylformamide. The mixture is heated under reflux for 30 minutes to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, undergoing a three-step reaction to produce the target compound with a comprehensive yield of over 70% .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted cinnoline derivatives with diverse functional groups.
- Biaryl compounds formed through coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-4-chlorocinnoline is used as a building block in the synthesis of complex heterocyclic compounds. It is involved in the modification of the Knorr synthesis, which is crucial for creating quinolinones.
Biology and Medicine: The compound is a key intermediate in the synthesis of potential therapeutic agents, including PI3K/mTOR inhibitors, which are important in cancer research. It also plays a role in the development of antimicrobial and antimalarial agents.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chlorocinnoline involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives act as inhibitors of PI3K/mTOR pathways, which are critical in cell growth and survival. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chlorocinnoline
- 6-Bromo-4-chloropyridine
Comparison: 6-Bromo-4-chlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical reactivity and biological activity. Compared to 6-Bromo-4-chloroquinoline, it offers different binding affinities and selectivities for molecular targets, making it a versatile compound in various research applications .
Eigenschaften
IUPAC Name |
6-bromo-4-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKDQKOZUBTOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498709 | |
| Record name | 6-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68211-15-4 | |
| Record name | 6-Bromo-4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
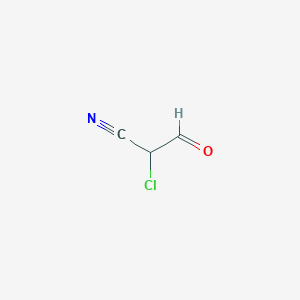
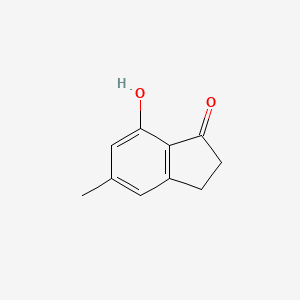

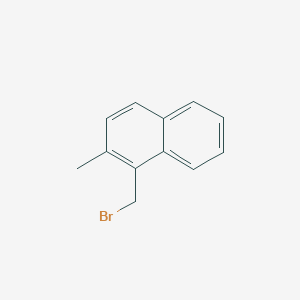
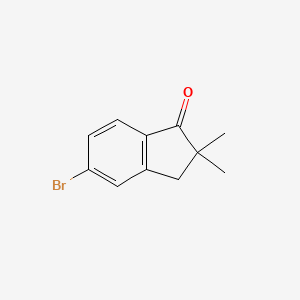
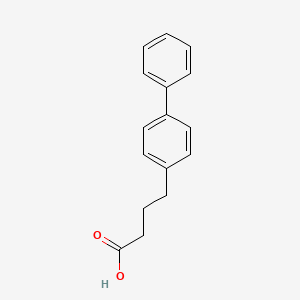

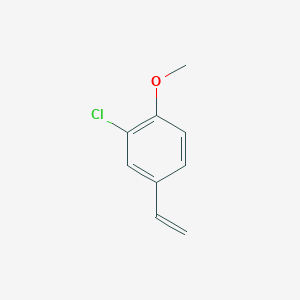
![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)
